![molecular formula C52H36N6 B12110440 1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by its unique structure, which includes two benzimidazole groups and two phenyl groups attached to the phenanthroline core. It is known for its applications in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions.
Métodos De Preparación
The synthesis of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Phenanthroline Core: This can be achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Attachment of Benzimidazole Groups: The phenanthroline core is then reacted with 1-methyl-1H-benzimidazole under specific conditions to attach the benzimidazole groups.
Addition of Phenyl Groups: Finally, the phenyl groups are introduced through a substitution reaction, completing the synthesis of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- involves its ability to form strong complexes with metal ions. These complexes can interact with biological molecules like DNA, leading to various biological effects. For example, the compound can stabilize G-quadruplex structures in DNA, which are involved in the regulation of gene expression . Additionally, its interaction with metal ions can inhibit metalloenzymes, affecting cellular processes .
Comparación Con Compuestos Similares
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is unique due to its specific structure and functional groups. Similar compounds include:
2,2’-Bipyridine: Another ligand used in coordination chemistry, but with different coordination properties compared to phenanthroline.
PhenDC3 and PhenQE8: Known 1,10-phenanthroline derivatives with antitumor properties.
2,9-Bis(triazolyl)-1,10-phenanthroline: Used for selective extraction processes.
These compounds share some similarities in their coordination chemistry but differ in their specific applications and biological activities.
Propiedades
Fórmula molecular |
C52H36N6 |
|---|---|
Peso molecular |
744.9 g/mol |
Nombre IUPAC |
2,9-bis[4-(1-methylbenzimidazol-2-yl)phenyl]-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C52H36N6/c1-57-47-19-11-9-17-43(47)55-51(57)37-25-21-35(22-26-37)45-31-41(33-13-5-3-6-14-33)39-29-30-40-42(34-15-7-4-8-16-34)32-46(54-50(40)49(39)53-45)36-23-27-38(28-24-36)52-56-44-18-10-12-20-48(44)58(52)2/h3-32H,1-2H3 |
Clave InChI |
CEPSDNAIOVOBNI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C)C(=C4)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



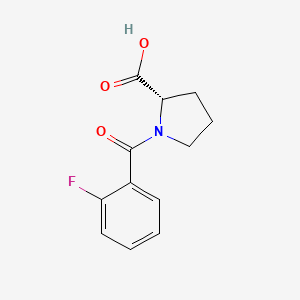
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
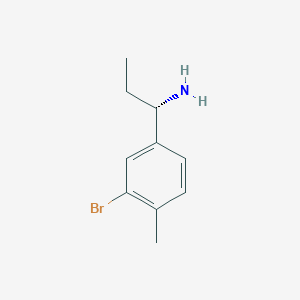
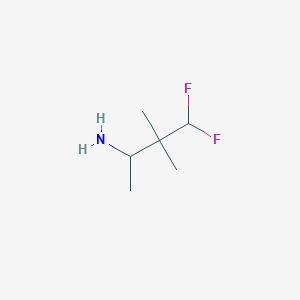
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)
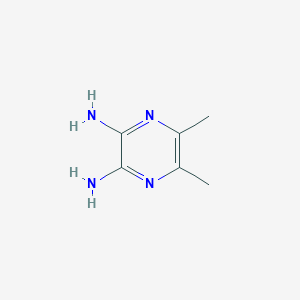
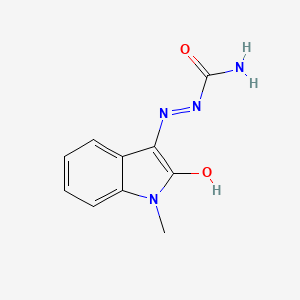
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
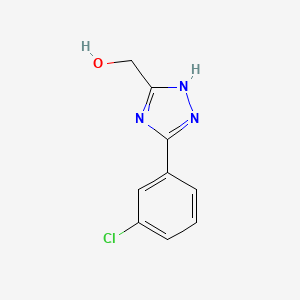
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
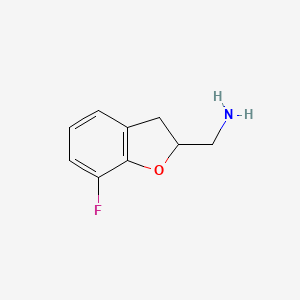
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
